molecular formula C44H80O4 B14265762 Methyl 3,5-bis(octadecyloxy)benzoate CAS No. 156447-54-0

Methyl 3,5-bis(octadecyloxy)benzoate

Cat. No.: B14265762
CAS No.: 156447-54-0
M. Wt: 673.1 g/mol
InChI Key: ZFXFFLAVJGSYHS-UHFFFAOYSA-N
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Description

Methyl 3,5-bis(octadecyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two long octadecyloxy chains attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-bis(octadecyloxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3,5-dihydroxybenzoate with 1-bromooctadecane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (around 170°C) for 24 hours . The reaction yields the desired ester after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(octadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.

Major Products Formed

    Oxidation: The oxidation of the benzylic position typically yields benzoic acid derivatives.

    Substitution: Bromination at the benzylic position results in the formation of benzylic bromides.

Scientific Research Applications

Methyl 3,5-bis(octadecyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-bis(octadecyloxy)benzoate is primarily related to its chemical reactivity and structural properties. The long alkyl chains provide hydrophobic interactions, while the aromatic core can participate in π-π stacking interactions. These properties make it useful in the formation of organized molecular assemblies and in interactions with biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-bis(octadecyloxy)benzoate is unique due to its specific combination of long alkyl chains and an aromatic ester core. This combination provides a balance of hydrophobic and aromatic interactions, making it suitable for various applications in materials science and organic synthesis.

Properties

CAS No.

156447-54-0

Molecular Formula

C44H80O4

Molecular Weight

673.1 g/mol

IUPAC Name

methyl 3,5-dioctadecoxybenzoate

InChI

InChI=1S/C44H80O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-47-42-38-41(44(45)46-3)39-43(40-42)48-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h38-40H,4-37H2,1-3H3

InChI Key

ZFXFFLAVJGSYHS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)OC)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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